1-Bromo-2,5-dichloro-3-iodobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2BrCl2I |
|---|---|
Molecular Weight |
351.79 g/mol |
IUPAC Name |
1-bromo-2,5-dichloro-3-iodobenzene |
InChI |
InChI=1S/C6H2BrCl2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H |
InChI Key |
MOJKXTVPBWPUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)I)Cl |
Origin of Product |
United States |
Strategic Synthetic Methodologies and Process Optimization
Retrosynthetic Analysis for 1-Bromo-2,5-dichloro-3-iodobenzene: Key Disconnections and Precursor Identification
A retrosynthetic analysis of this compound suggests several potential synthetic routes. The most logical disconnections involve the sequential removal of the halogen atoms, guided by the principles of electrophilic aromatic substitution and directing group effects.
A plausible retrosynthetic pathway begins by disconnecting the iodo and bromo groups, which are often introduced in later stages. This leads back to a dichlorinated precursor.
Key Disconnection Strategy:
C-I Bond Disconnection: Removal of the iodine atom points to a 1-bromo-2,5-dichlorobenzene precursor. The iodination of this substrate would need to be highly regioselective to target the C3 position, which is sterically hindered and electronically influenced by the existing halogens.
C-Br Bond Disconnection: Alternatively, disconnecting the bromine atom suggests a 2,5-dichloro-1-iodobenzene precursor. Subsequent bromination would then need to occur at the C3 position.
Sandmeyer Reaction Approach: A powerful strategy for introducing halogens with precise regiocontrol involves the use of diazonium salts derived from anilines. A retrosynthetic disconnection via a Sandmeyer or related deamination reaction leads to a trihalogenated aniline (B41778) precursor, such as 4-bromo-2,5-dichloro-3-iodoaniline or a similar isomer. A more practical approach would start from a more accessible precursor like 2,5-dichloroaniline (B50420).
Considering the directing effects of halogens (ortho, para-directing but deactivating), a forward synthesis starting from 1,4-dichlorobenzene (B42874) or 2,5-dichloroaniline appears most feasible. For instance, starting with 2,5-dichloroaniline, one could perform a sequence of iodination and bromination, followed by deamination to yield the target compound. The synthesis of the related compound 1-bromo-3-chloro-5-iodobenzene (B84608) often utilizes 4-bromo-2-chloro-6-iodoaniline (B12088954) as a key intermediate, which is then deaminated. acs.org A similar multi-step pathway starting from benzene (B151609) or a substituted aniline is a common approach for such complex halogenation patterns. google.comacs.org
Regioselective Halogenation Strategies for Asymmetrically Substituted Arenes
Achieving the desired 1,2,3,5-substitution pattern on the benzene ring is a significant challenge due to the competing directing effects of the halogen substituents. nih.gov Halogens are deactivating yet ortho-, para-directing, which can lead to mixtures of isomers. msu.edu Therefore, specialized strategies are required to control the regioselectivity of each halogenation step.
Controlled bromination is essential when introducing a bromine atom onto a ring that already contains other halogens. The deactivating nature of the existing chlorine and iodine atoms makes the aromatic ring less susceptible to electrophilic attack. youtube.com
Standard bromination conditions involve Br₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. chemguide.co.uklibretexts.org However, to achieve selectivity, milder reagents or alternative methods may be necessary. N-Bromosuccinimide (NBS) is a common reagent for bromination, and its reactivity can be modulated by the choice of solvent and catalyst. acs.org For instance, free radical bromination using NBS with light (hν) can be selective for benzylic positions, but for aromatic C-H bromination, electrophilic conditions are required. youtube.com The choice of reaction conditions is critical to favor substitution at the desired position over other thermodynamically or kinetically favored products. In a multi-halogenated precursor, the steric hindrance and the combined electronic deactivation from existing halogens necessitate carefully optimized conditions, potentially requiring higher temperatures or stronger catalytic systems to achieve reasonable reaction rates.
The synthesis of this compound likely commences with a precursor that is already chlorinated, such as 1,4-dichlorobenzene. The chlorination of benzene itself requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to generate a potent electrophile (Cl⁺). libretexts.orgmasterorganicchemistry.com The initial chlorination of benzene yields chlorobenzene, and further chlorination tends to produce a mixture of ortho- and para-dichlorobenzene due to the ortho, para-directing nature of the chlorine substituent. msu.edu
Separating the desired 1,4-dichlorobenzene from the isomeric mixture is a critical step in this synthetic approach. Alternatively, selective chlorination protocols can be employed on specifically designed precursors. For example, using N-chlorosuccinimide (NCS), often in an acidic medium or a specialized solvent like hexafluoroisopropanol (HFIP), can offer enhanced regioselectivity for certain aromatic substrates. organic-chemistry.orgnih.gov
Iodination is often the most challenging halogenation due to the low reactivity of molecular iodine (I₂). The reaction is typically reversible and requires an oxidizing agent to convert I₂ into a more potent electrophilic species, such as I⁺. masterorganicchemistry.com
Common iodinating systems include:
Iodine with an Oxidizing Agent: Combinations like I₂/HNO₃, I₂/H₂O₂, or I₂ with periodic acid (H₅IO₆) are effective. olemiss.edu The I₂/30% aqueous H₂O₂ system has been used for iodinating substituted benzene derivatives under solvent-free conditions. researchgate.netmdpi.com
Iodine Monochloride (ICl): ICl is a polarized interhalogen compound that serves as a ready source of an electrophilic iodine, making it more reactive than I₂ alone. google.com
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. Its reactivity can be enhanced by using it in conjunction with a Brønsted or Lewis acid catalyst, such as triflic acid (TfOH) or silver salts (e.g., AgOTf, Ag₂SO₄). acs.org The use of NIS in hexafluoroisopropanol (HFIP) has been shown to be effective for the regioselective iodination of electron-rich arenes. organic-chemistry.org
For a substrate like 1-bromo-2,5-dichlorobenzene, the incoming iodo group would be directed to the positions ortho and para to the bromine and chlorine atoms. Predicting the major product requires careful consideration of the combined steric and electronic effects.
Sequential Halogen Exchange Reactions for Orthogonal Functionalization
An alternative to sequential electrophilic halogenation is the use of halogen exchange reactions, which allows for the conversion of one halogen to another. This strategy can be particularly useful for introducing iodine, as aryl iodides are often more reactive in subsequent cross-coupling reactions. The ability to perform these exchanges selectively in the presence of other halogens is known as orthogonal functionalization. nih.govnih.gov
The Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aryl halides, most notably through copper-catalyzed methods. researchgate.netorganic-chemistry.org This allows for the conversion of an aryl bromide or, less commonly, an aryl chloride into an aryl iodide. nih.gov This approach could be envisioned for a precursor like 1,3-dibromo-2,5-dichlorobenzene, where one bromine atom is selectively exchanged for iodine.
Copper-catalyzed halogen exchange, often referred to as the aromatic Finkelstein reaction, provides a mild and general method for converting aryl bromides to aryl iodides. organic-chemistry.org The reaction is typically catalyzed by a copper(I) salt, such as CuI, in the presence of a ligand, commonly a diamine, and a source of iodide, such as NaI or KI. nih.govfrontiersin.org
The proposed mechanism generally proceeds through an oxidative addition/reductive elimination pathway:
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a transient arylcopper(III) complex ([Ar-Cu(III)-Br]).
Halide Exchange: The bromide ligand on the copper(III) center is exchanged for an iodide from the salt (e.g., NaI) present in the reaction mixture. This step is often driven by the precipitation of the less soluble sodium bromide.
Reductive Elimination: The resulting aryl-iodo-copper(III) complex undergoes reductive elimination to yield the final aryl iodide (Ar-I) product and regenerate the Cu(I) catalyst. nih.govfrontiersin.org
This catalytic cycle allows for the efficient conversion of a wide range of aryl bromides, tolerating various functional groups. researchgate.netorganic-chemistry.org The choice of ligand, solvent, and iodide salt can significantly influence the reaction's efficiency and scope. organic-chemistry.org
Table 1: Copper-Catalyzed Aromatic Finkelstein Reaction Systems
| Catalyst System | Substrate | Reagents | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| CuI / (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamine | Aryl Bromides | NaI | Dioxane | 110 | Excellent | nih.gov |
| CuI / 1,3-diamine ligand | Aryl Bromides | NaI | Dioxane | 110 | ~99% conversion | organic-chemistry.org |
| Cu₂O / L-proline | Aryl Bromides | KI | Ethanol | Varies | High | nih.gov |
Nickel-Catalyzed Aromatic Finkelstein Reactions
The aromatic Finkelstein reaction is a crucial method for the synthesis of aryl iodides from the corresponding, less reactive aryl bromides and chlorides. bohrium.comwikipedia.org Among the various catalytic systems developed for this halogen exchange, nickel-based catalysts have been prominent since the late 1970s. nih.govthieme-connect.com This reaction is particularly valuable for creating more reactive aryl iodides, which are important intermediates in cross-coupling reactions for applications in medicinal chemistry and material science. bohrium.comnih.gov
The conversion of an aryl bromide to an aryl iodide using a nickel catalyst typically involves a Ni(0)/Ni(II) catalytic cycle. The process is believed to start with the in-situ generation of a nickel(0) complex, which then undergoes oxidative addition to the aryl bromide. Subsequent ligand exchange with an iodide source, followed by reductive elimination, yields the desired aryl iodide and regenerates the nickel(0) catalyst. nih.gov
Early examples of this reaction required harsh conditions, but significant advancements have been made. For instance, the use of a simple nickel(II) precatalyst with additives like zinc powder was found to be effective for the reaction to proceed at lower temperatures. thieme-connect.com The addition of a phosphine (B1218219) ligand, such as tributylphosphine (B147548) (PBu₃), helps to suppress the formation of homocoupled biaryl side products, a common issue in these reactions. nih.govthieme-connect.com However, the use of such donor ligands can sometimes decrease the reaction rate, necessitating higher temperatures. nih.gov
A significant development in this area is a fast and efficient nickel-catalyzed iodination of various aryl and heteroaryl bromides. rsc.orgresearchgate.net This methodology has proven to be general for a wide array of substrates. rsc.org To accelerate the reaction and improve efficiency, microwave irradiation has been explored, leading to comparable yields in significantly shorter reaction times for many substrates. bohrium.com
| Catalyst System | Additive(s) | Temperature | Key Features |
| NiBr₂ | Zinc (Zn) | 50°C | Allows for lower reaction temperatures. nih.govthieme-connect.com |
| NiBr₂ | Tributylphosphine (PBu₃) | 140°C | Suppresses homocoupling side reactions. nih.govthieme-connect.com |
| NiCl₂·6H₂O | Zinc (Zn) | N/A | Uses an inexpensive nickel source without needing a supporting ligand. researchgate.net |
| General Ni-catalyst | N/A | Microwave Irradiation | Significantly reduces reaction times. bohrium.com |
This interactive table summarizes key conditions and features of Nickel-Catalyzed Aromatic Finkelstein Reactions.
Optimization of Reaction Conditions for Multi-Step Syntheses: Yields and Selectivity
The synthesis of polyhalogenated benzenes like this compound is a multi-step process where the order of reactions is critical for achieving the desired substitution pattern and maximizing yield. google.comacs.org The directing effects of the substituents already on the aromatic ring dictate the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. youtube.comlumenlearning.com
For instance, in the synthesis of the related compound 1-bromo-3-chloro-5-iodobenzene, the process often starts with a precursor like 4-bromo-2-chloroaniline. google.com The synthesis strategy must account for the ortho-, para-directing nature of the amino and halogen groups and the meta-directing nature of other groups that might be used and later converted. lumenlearning.comyoutube.com A common strategy involves introducing a meta-directing group to guide subsequent substitutions, and then modifying or removing this group in a later step. youtube.comlumenlearning.com
A key step in the synthesis of such compounds can be the reductive deamination of a haloaniline precursor via a diazonium salt. google.comacs.org For example, 4-bromo-2-chloro-6-iodoaniline can be converted to 1-bromo-3-chloro-5-iodobenzene. acs.org The optimization of this step might involve moving away from traditional steam distillation for product isolation, which can be inefficient, towards simpler extraction techniques. acs.org The use of alkyl nitrites, such as isoamyl nitrite (B80452) or t-butyl nitrite, in N,N-dimethylformamide (DMF) provides an effective alternative for the deamination step, significantly reducing reaction time and simplifying product isolation. acs.orggoogle.com
| Synthetic Step | Reagents | Purpose | Optimization Highlight |
| Iodination | Iodine monochloride | Introduction of iodine onto the aromatic ring. google.com | Control of stoichiometry to ensure mono-iodination. |
| Deamination | Isoamyl nitrite, DMF | Removal of an amino group via a diazonium intermediate. acs.orggoogle.com | Replaces lengthy steam distillation with simple extraction, improving efficiency. acs.org |
| Recrystallization | Methanol (B129727) or Acetic Acid/Water | Purification of the final product. google.comacs.org | Choice of solvent system is critical for obtaining high-purity crystalline product. |
This interactive table outlines key steps and optimization strategies in the multi-step synthesis of polyhalogenated benzenes.
Advanced Purification and Isolation Techniques for Polyhalogenated Aromatic Intermediates
The purification of polyhalogenated aromatic intermediates like this compound is a critical step to ensure the removal of starting materials, reagents, and side products from the multi-step synthesis. The physical properties of these compounds necessitate specific and often advanced purification techniques.
A fundamental and widely used method for the purification of solid organic compounds is recrystallization. For 1-bromo-3-chloro-5-iodobenzene, recrystallization from methanol has been reported to yield the product as long, colorless needles. acs.org Another approach involves using a mixed-solvent system, such as glacial acetic acid and water, which can be particularly effective for obtaining high-purity crystals. google.com
For more complex mixtures or to achieve higher levels of purity, chromatographic techniques are indispensable. numberanalytics.com Column chromatography using silica (B1680970) gel is a standard procedure for the separation of organic compounds. epa.govresearchgate.net The polarity of the solvent system (mobile phase) is carefully chosen to achieve effective separation of the desired compound from impurities.
More advanced chromatographic methods offer superior resolution and speed. numberanalytics.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is highly effective for the purification of a wide range of organic molecules. numberanalytics.comnih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses smaller particle sizes in the stationary phase, resulting in significantly higher resolution, speed, and sensitivity. numberanalytics.com
In addition to chromatography, other advanced techniques can be employed:
Solvent Extraction: This is a fundamental technique used throughout the work-up of a reaction to separate the product from aqueous and inorganic materials. google.com Optimization can involve using different organic solvents to maximize the recovery of the target compound. nih.gov
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, often carbon dioxide, as the extraction solvent. It is particularly useful for extracting non-polar compounds and is considered a "green" purification method. numberanalytics.com
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the intermediate. Often, a combination of these techniques is required to isolate polyhalogenated aromatic compounds in a highly pure form. nih.gov
| Purification Technique | Principle | Application for Polyhalogenated Aromatics |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Primary purification method for solid products like 1-bromo-3-chloro-5-iodobenzene. google.comacs.org |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel). epa.gov | Removal of closely related side products and unreacted starting materials. nih.gov |
| HPLC/UHPLC | High-resolution separation based on partitioning between a mobile and stationary phase under high pressure. numberanalytics.com | Final purification to achieve high purity; analytical tool to assess purity. nih.gov |
| Solvent Extraction | Partitioning of a compound between two immiscible liquid phases. | Essential work-up step to separate the organic product from the aqueous reaction mixture. google.com |
This interactive table details advanced purification and isolation techniques for polyhalogenated aromatic intermediates.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-bromo-2,5-dichloro-3-iodobenzene. By analyzing the chemical shifts, coupling constants, and signal multiplicities of NMR-active nuclei, primarily ¹H and ¹³C, the precise arrangement of atoms within the molecule can be determined.
For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the four halogen substituents.
The ¹³C NMR spectrum would provide signals for each of the six carbon atoms in the benzene (B151609) ring. The chemical shifts of the carbons directly bonded to the halogen atoms would be particularly informative, as the type of halogen (bromine, chlorine, or iodine) has a distinct effect on the carbon resonance.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, a suite of multi-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the two aromatic protons, helping to confirm their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton resonances to their corresponding carbon atoms in the benzene ring.
Solid-State NMR Applications for Insights into Supramolecular Assembly
While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR (ssNMR) can offer valuable insights into the structure and dynamics of this compound in the solid state. This technique is particularly useful for studying intermolecular interactions, such as halogen bonding, which can influence the crystal packing. By analyzing parameters like chemical shift anisotropy (CSA) and dipolar couplings in the solid state, information about the local electronic environment and the proximity of different nuclei in the crystal lattice can be obtained.
Single-Crystal X-ray Diffraction Analysis
Determination of Molecular Geometry and Bond Parameters
A successful X-ray crystallographic analysis of this compound would yield a detailed table of its bond lengths and angles.
Table 1: Hypothetical Molecular Geometry Parameters for this compound
| Parameter | Expected Value Range |
|---|---|
| C-Br Bond Length | ~1.85 - 1.95 Å |
| C-Cl Bond Lengths | ~1.70 - 1.80 Å |
| C-I Bond Length | ~2.05 - 2.15 Å |
| C-C Bond Lengths (aromatic) | ~1.37 - 1.40 Å |
| C-H Bond Lengths | ~0.95 - 1.10 Å |
| C-C-C Bond Angles (in ring) | ~118° - 122° |
| C-C-Br Bond Angle | ~119° - 121° |
| C-C-Cl Bond Angles | ~119° - 121° |
Note: These are generalized expected values for a substituted benzene ring and would be precisely determined by X-ray diffraction.
Elucidation of Intermolecular Interactions and Crystal Packing Motifs, including Halogen Bonding
Beyond the individual molecular structure, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice. This is crucial for understanding intermolecular forces, particularly the role of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor).
In the crystal structure of this compound, various halogen bonding interactions would be anticipated, such as I···Cl, I···Br, Br···Cl, and interactions involving the aromatic pi-system. The analysis of the crystal packing would identify these interactions and describe the resulting supramolecular architecture, which could be in the form of chains, sheets, or a more complex three-dimensional network.
Vibrational Spectroscopy (Raman and Infrared) for Functional Group Analysis and Conformational Studies
For this compound, the IR and Raman spectra would show characteristic bands for:
Aromatic C-H stretching vibrations.
Aromatic C-C stretching vibrations within the benzene ring.
C-H in-plane and out-of-plane bending vibrations.
Vibrations corresponding to the carbon-halogen bonds (C-Br, C-Cl, and C-I). The C-I stretching frequency is expected to be the lowest among the carbon-halogen bonds due to the larger mass of the iodine atom.
Table 2: Hypothetical Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Aromatic C-H Bending | 1300 - 1000 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 600 - 500 |
Note: These are generalized expected wavenumber ranges and would be specifically assigned based on the experimental spectra.
By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a more detailed assignment of the vibrational modes can be achieved. This can also provide insights into the conformational properties of the molecule, although for a rigid molecule like this compound, this is less of a factor.
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the molecular mass of this compound, providing unequivocal confirmation of its elemental composition. This technique distinguishes the compound from other molecules with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.
The exact mass of a molecule is the sum of the most abundant isotopic masses of its constituent atoms. For this compound, with the molecular formula C₆H₂BrCl₂I, the calculated monoisotopic mass is 349.77617 Da. guidechem.com The presence of multiple heavy halogen atoms (bromine, chlorine, and iodine) with their distinct isotopic patterns further complicates the mass spectrum, but also provides a unique fingerprint for the molecule.
Table 1: Precise Mass and Isotopic Information for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂BrCl₂I |
| Monoisotopic Mass | 349.77617 Da |
| Nominal Mass | 349 Da |
| Most Abundant Isotopes | ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹²⁷I |
The analysis of the fragmentation pathways in the mass spectrum provides valuable structural information. Under electron ionization (EI), the this compound molecule will ionize to form a molecular ion (M⁺). Due to the high energy of electron ionization, this molecular ion will often undergo fragmentation, breaking into smaller, characteristic charged fragments. The relative stability of the carbon-halogen bonds (C-I < C-Br < C-Cl) significantly influences the fragmentation pattern.
The initial and most likely fragmentation step is the cleavage of the weakest carbon-halogen bond, which is the carbon-iodine bond. This would result in the loss of an iodine radical (I•) and the formation of a [M-I]⁺ ion. Subsequent fragmentation events would likely involve the sequential loss of the bromine and chlorine atoms.
Table 2: Predicted Fragmentation Pathway for this compound
| Ion | Proposed Fragmentation |
|---|---|
| [C₆H₂BrCl₂I]⁺• (M⁺•) | Molecular Ion |
| [C₆H₂BrCl₂]⁺ | Loss of Iodine radical (I•) |
| [C₆H₂Cl₂]⁺ | Loss of Bromine radical (Br•) from [M-I]⁺ |
| [C₆H₂Cl]⁺ | Loss of Chlorine radical (Cl•) from [M-I-Br]⁺ |
| [C₆H₂]⁺ | Loss of both Chlorine radicals from [M-I-Br]⁺ |
| [C₆H₂I]⁺ | Loss of Bromine and Chlorine radicals |
| [C₆H₂Br]⁺ | Loss of Iodine and Chlorine radicals |
| [C₆H₂ClI]⁺ | Loss of Bromine and one Chlorine radical |
The analysis of the isotopic distribution of the fragment ions containing bromine and/or chlorine is also critical for their identification. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in characteristic isotopic patterns for ions containing these halogens, aiding in the elucidation of the fragmentation pathway.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for predicting the molecular properties of halogenated benzenes. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict the reactivity of these compounds. nih.gov DFT methods, in particular, offer a good balance between computational cost and accuracy, making them suitable for studying relatively large molecules. For a molecule like 1-Bromo-2,5-dichloro-3-iodobenzene, DFT calculations can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as ionization potential and electron affinity. nih.gov
Ab initio methods, while computationally more demanding, can provide highly accurate results and are often used as a benchmark for DFT calculations. These methods are particularly useful for studying non-covalent interactions, such as the halogen bonds that are expected to be a prominent feature of this compound's chemistry.
Analysis of Electronic Structure
The electronic structure of this compound is significantly influenced by the presence of the four halogen substituents. An analysis of its Frontier Molecular Orbitals (FMOs), charge distribution, and electrostatic potential map provides valuable insights into its reactivity.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. For halogenated benzenes, the HOMO is typically a π-orbital of the aromatic ring, while the LUMO is often a σ*-orbital associated with one of the carbon-halogen bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Charge Distribution and Electrostatic Potential Mapping: The electronegativity of the halogen atoms leads to a non-uniform charge distribution across the molecule. An electrostatic potential map (MEP) visually represents the charge distribution on the molecule's surface. nih.govresearchgate.net For this compound, the MEP is expected to show regions of negative potential (in red) around the electron-rich areas, such as the π-system of the benzene (B151609) ring and the lateral portions of the halogen atoms. researchgate.netyoutube.com Conversely, regions of positive potential (in blue), known as σ-holes, are anticipated on the outermost portion of the iodine and bromine atoms, along the axis of the C-I and C-Br bonds. researchgate.netacs.orgresearchgate.net The presence of these σ-holes is a key factor in the formation of halogen bonds.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic |
| HOMO | Primarily located on the π-system of the benzene ring. |
| LUMO | Likely a σ*-orbital associated with the C-I or C-Br bond. |
| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity in both electron-donating and electron-accepting interactions. |
| Charge Distribution | Negative charge accumulation on the halogen atoms and the benzene ring's π-system. |
| Electrostatic Potential | Negative potential around the π-cloud and the lateral sides of the halogens; positive σ-holes on iodine and bromine. |
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic parameters, which can then be used to validate the structure of synthesized compounds.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk The accuracy of these predictions can be improved by using appropriate computational models and considering solvent effects. liverpool.ac.ukdocbrown.info For this compound, computational prediction of the proton chemical shifts would be a valuable tool for its structural confirmation. chemicalbook.com
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can be calculated using computational methods. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to a good agreement with experimental data. researchgate.net This allows for the assignment of the various vibrational modes of the molecule.
Table 2: Hypothetical Comparison of Experimental vs. Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Experimental Value (Hypothetical) | Predicted Value (Scaled) |
| ¹H NMR (ppm) | δ 7.5 - 8.0 | δ 7.4 - 7.9 |
| ¹³C NMR (ppm) | δ 120 - 140 | δ 119 - 139 |
| C-I Stretch (cm⁻¹) | ~550 | ~545 |
| C-Br Stretch (cm⁻¹) | ~650 | ~645 |
| C-Cl Stretch (cm⁻¹) | ~750 | ~745 |
Computational Modeling of Reaction Pathways and Transition States for Derivatization
The presence of three different carbon-halogen bonds with varying strengths (C-Cl > C-Br > C-I) makes this compound a versatile substrate for sequential derivatization, particularly in cross-coupling reactions. Computational chemistry can be used to model the reaction pathways of these derivatization reactions, providing insights into their mechanisms and selectivity.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which can explain the observed regioselectivity of the reactions. For instance, computational modeling can predict that a cross-coupling reaction would preferentially occur at the weaker C-I bond over the C-Br and C-Cl bonds.
Theoretical Characterization of Intramolecular and Intermolecular Halogen Bonding Interactions
Halogen bonding is a significant non-covalent interaction that is expected to play a crucial role in the supramolecular chemistry of this compound. beilstein-journals.org Theoretical methods are essential for characterizing these interactions.
The phenomenon of halogen bonding can be explained by the σ-hole theory. researchgate.netrsc.org A σ-hole is a region of positive electrostatic potential located on the outer surface of a halogen atom, opposite to the covalent bond it forms with another atom. acs.orgresearchgate.netwikipedia.org This positive region arises from the anisotropic distribution of electron density around the halogen atom. wikipedia.org The strength of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F. researchgate.net
In this compound, the iodine atom is expected to have the most positive σ-hole, making it the most potent halogen bond donor. The bromine atom will have a smaller, yet significant, σ-hole, while the chlorine atoms will have the weakest σ-holes. This differential halogen bond donor capacity can be exploited in crystal engineering and the design of supramolecular assemblies.
Table 3: Trend of σ-Hole Strength in Halogenated Benzenes
| Halogen (X in C₆H₅X) | Electronegativity | Polarizability (ų) | σ-Hole Magnitude |
| Iodine | 2.66 | 5.35 | Strongest |
| Bromine | 2.96 | 3.05 | Intermediate |
| Chlorine | 3.16 | 2.18 | Weakest |
Energy Decomposition Analysis of Non-Covalent Interactions
To gain a deeper understanding of the nature of the halogen bonds formed by this compound, energy decomposition analysis (EDA) can be employed. nsf.govnih.govnih.govresearchgate.net EDA methods, such as the Absolutely Localized Molecular Orbital EDA (ALMO-EDA) and Symmetry-Adapted Perturbation Theory (SAPT), partition the total interaction energy into physically meaningful components: nsf.govnih.govresearchgate.net
Electrostatics: The classical Coulombic interaction between the charge distributions of the interacting molecules.
Pauli Repulsion: The destabilizing interaction arising from the overlap of electron clouds.
Polarization: The attractive interaction due to the distortion of each molecule's electron cloud in the presence of the other.
Dispersion: The attractive interaction arising from correlated electron fluctuations.
Charge Transfer: The stabilizing interaction resulting from the donation of electrons from the occupied orbitals of one molecule to the vacant orbitals of the other.
EDA studies on similar halogenated compounds have shown that halogen bonds are typically dominated by electrostatic and dispersion interactions, with a smaller but significant contribution from polarization and charge transfer. researchgate.net
Table 4: Typical Energy Components of a Halogen Bond from Energy Decomposition Analysis
| Energy Component | Contribution to Halogen Bond |
| Electrostatics | Major attractive force |
| Pauli Repulsion | Major repulsive force |
| Polarization | Minor attractive force |
| Dispersion | Significant attractive force |
| Charge Transfer | Minor attractive force |
Reactivity Profiles and Reaction Mechanisms
Electrophilic Aromatic Substitution (EAS) Pathways on Polyhalogenated Substrates
Electrophilic aromatic substitution (EAS) on benzene (B151609) derivatives is a fundamental class of reactions. However, the presence of multiple halogen substituents on the aromatic ring of 1-bromo-2,5-dichloro-3-iodobenzene significantly influences its reactivity. Halogens are deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. Concurrently, halogens are ortho-, para-directing due to the resonance effect, where their lone pairs can donate electron density to the ring, stabilizing the arenium ion intermediate at these positions.
In a polyhalogenated system like this compound, the deactivating effects of the three halogens are cumulative, rendering the aromatic ring highly electron-deficient and thus, significantly less reactive towards electrophiles compared to benzene. The directing effects of the individual halogens must also be considered. The iodine, bromine, and chlorine atoms will direct incoming electrophiles to their respective ortho and para positions. However, due to the substitution pattern of this compound, all available positions are sterically hindered to some extent.
Given the strong deactivating nature of the three halogen substituents, forcing electrophilic aromatic substitution on this compound would likely require harsh reaction conditions. The regiochemical outcome of such a reaction would be a complex interplay of the directing effects of the three halogens and steric hindrance.
Nucleophilic Aromatic Substitution (SNAr) Reactions: Regioselectivity and Scope
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. In the case of this compound, the three halogen atoms act as leaving groups and also contribute to the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. The SNAr reaction typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex as a resonance-stabilized intermediate.
The regioselectivity of SNAr reactions on polyhalogenated benzenes is primarily governed by two factors: the stability of the intermediate Meisenheimer complex and the nature of the leaving group. The relative reactivity of halogens as leaving groups in SNAr reactions generally follows the trend: I > Br > Cl > F. This is attributed to the decreasing carbon-halogen bond strength down the group. Therefore, in this compound, the iodine atom is the most likely to be displaced by a nucleophile, followed by the bromine atom, and then the chlorine atoms. This differential reactivity allows for selective functionalization of the molecule. wikipedia.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its distinct halogen atoms, is an excellent substrate for sequential and site-selective cross-coupling reactions. The differential reactivity of the C-I, C-Br, and C-Cl bonds towards oxidative addition to a low-valent transition metal catalyst (typically palladium or nickel) is the cornerstone of this selectivity. The generally accepted order of reactivity for oxidative addition is C-I > C-Br > C-Cl. wikipedia.org This reactivity difference allows for the selective functionalization at one halogen site while leaving the others intact for subsequent transformations.
Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a powerful method for the synthesis of biaryl compounds. nih.gov In the case of this compound, the much greater reactivity of the C-I bond compared to the C-Br and C-Cl bonds allows for highly selective coupling at the iodine-bearing carbon.
By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, it is possible to exclusively form a C-C bond at the C-3 position. For instance, using a catalyst system like Pd(PPh₃)₄ with a base such as K₂CO₃ or K₃PO₄ in a suitable solvent system (e.g., dioxane/water or toluene (B28343)/water) at elevated temperatures, one can couple an arylboronic acid at the C-I position. nih.gov The resulting 3-aryl-1-bromo-2,5-dichlorobenzene can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to react at the C-Br position.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Halide Position | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product |
| 1 | C-I | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 3-Aryl-1-bromo-2,5-dichlorobenzene |
| 2 | C-Br | Arylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 1-Aryl-3-aryl'-2,5-dichlorobenzene |
This table represents typical conditions and the exact parameters may vary depending on the specific substrates.
Stille Coupling Reactions and Applications
The Stille coupling reaction utilizes organotin reagents as the coupling partners for organic halides. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Stille reaction can be performed with high regioselectivity on this compound. The C-I bond will preferentially undergo oxidative addition to the palladium catalyst, allowing for the introduction of a variety of groups, including aryl, vinyl, and alkynyl moieties.
The general protocol involves a palladium catalyst, often in the presence of a ligand, and is typically carried out in a non-polar aprotic solvent like toluene or THF. The reactivity of organotin reagents can be enhanced by the addition of a copper(I) co-catalyst in some cases. The resulting products from a selective Stille coupling at the C-I position can be further functionalized at the C-Br position.
Negishi Coupling Methodologies
The Negishi coupling employs organozinc reagents to form new carbon-carbon bonds with organic halides. wikipedia.org This method is known for its high functional group tolerance and reactivity. For this compound, the Negishi coupling offers another avenue for selective functionalization. The C-I bond is the most reactive site for oxidative addition with palladium or nickel catalysts.
A typical Negishi coupling protocol would involve the in situ or ex situ preparation of the organozinc reagent, which is then reacted with the polyhalogenated substrate in the presence of a suitable catalyst, such as Pd(PPh₃)₄ or a catalyst system generated from a palladium precursor and a phosphine (B1218219) ligand. The reaction is usually carried out in an aprotic solvent like THF or DME. The higher reactivity of the C-I bond allows for the selective formation of a C-C bond at this position, leaving the bromo and chloro substituents available for subsequent transformations.
Heck and Sonogashira Coupling Adaptations
The Heck reaction involves the coupling of an organic halide with an alkene, while the Sonogashira coupling utilizes a terminal alkyne as the coupling partner. researchgate.netorganic-chemistry.org Both reactions are powerful tools for the formation of C-C bonds and can be applied to this compound with predictable regioselectivity.
Due to the C-I bond's superior reactivity in oxidative addition, both Heck and Sonogashira couplings will preferentially occur at the C-3 position. For the Heck reaction, a palladium catalyst, a base (often a tertiary amine like triethylamine), and a suitable solvent are required. The reaction with an alkene will yield a 3-alkenyl-1-bromo-2,5-dichlorobenzene derivative.
The Sonogashira coupling typically requires a palladium catalyst, a copper(I) co-catalyst (though copper-free conditions have been developed), a base (usually an amine), and a solvent. The reaction with a terminal alkyne will lead to the formation of a 3-alkynyl-1-bromo-2,5-dichlorobenzene. These products, still containing the C-Br and C-Cl bonds, are valuable intermediates for the synthesis of more complex molecules through further coupling reactions.
Table 2: General Comparison of Cross-Coupling Reactions on this compound
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, stable reagents, good functional group tolerance. |
| Stille | Organotin | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups, but tin reagents are toxic. |
| Negishi | Organozinc | Pd(PPh₃)₄, Ni(acac)₂ | Highly reactive, good for less reactive halides, but reagents are moisture-sensitive. wikipedia.org |
| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Forms C-C double bonds, tolerant of many functional groups. |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Forms C-C triple bonds, often requires a copper co-catalyst. organic-chemistry.org |
Directed ortho-Metalation (DoM) Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org In the context of this compound, the inherent directing capabilities of the halogen atoms themselves come into play.
In a molecule with multiple halogens, competition between the directing effects of each halogen would be expected. For this compound, the potential sites for deprotonation are C4 and C6. The chlorine atom at C2 and the bromine atom at C1 could both direct metalation to the C6 position. Conversely, the chlorine atom at C5 could direct metalation to the C4 or C6 position. The iodine at C3 is the least effective directing group. The interplay of these directing effects, coupled with the inherent acidity of the C-H bonds, would determine the final outcome. It is plausible that a mixture of lithiated isomers would be formed, with the major isomer being the one resulting from deprotonation at the most kinetically accessible and thermodynamically favorable position.
Further functionalization of the resulting aryllithium species can be achieved by quenching with a variety of electrophiles, introducing a wide range of substituents with high regiocontrol.
Halogen Dance and Reductive Dehalogenation Pathways
Halogen Dance:
The halogen dance is a fascinating rearrangement reaction in which a halogen atom migrates from one position to another on an aromatic ring. nih.govwikipedia.org This process is typically base-catalyzed and proceeds through a series of deprotonation and halogen-metal exchange steps, ultimately leading to the thermodynamically most stable aryllithium species. wikipedia.org The driving force is the formation of a more stabilized carbanion. wikipedia.org
For this compound, a halogen dance reaction could be initiated by treatment with a strong base, such as an organolithium reagent or a hindered amide base like lithium diisopropylamide (LDA). The initial deprotonation would likely occur at one of the available C-H positions (C4 or C6). Subsequently, a series of intramolecular or intermolecular halogen transfers could occur. Given the relative lability of the carbon-halogen bonds (C-I < C-Br < C-Cl), it is conceivable that the iodine atom would be the most prone to migration.
The "dancing" of the iodine atom could lead to a variety of isomeric trihalogenated benzenes. The final product distribution would be governed by the relative thermodynamic stabilities of the possible aryllithium intermediates. Factors such as temperature and the choice of base can significantly influence the outcome of a halogen dance reaction. nih.gov For instance, lower temperatures often favor the kinetic product, while higher temperatures allow for equilibration to the thermodynamic product. nih.gov
Reductive Dehalogenation:
Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. The selectivity of this reaction in polyhalogenated compounds is dictated by the relative bond strengths of the carbon-halogen bonds. The general trend for the ease of reduction is C-I > C-Br > C-Cl > C-F. This differential reactivity allows for the selective removal of one type of halogen in the presence of others.
In the case of this compound, the carbon-iodine bond is the weakest and therefore the most susceptible to reductive cleavage. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation, metal hydrides, or dissolving metal reductions. By carefully selecting the reaction conditions, it is possible to achieve the selective removal of the iodine atom to yield 1-bromo-2,5-dichlorobenzene. Further reduction under more forcing conditions could lead to the removal of the bromine and then the chlorine atoms. This stepwise dehalogenation provides a pathway to selectively functionalized di- and mono-halogenated benzenes.
| Reaction Pathway | Key Features | Potential Products |
| Directed ortho-Metalation | Regioselective functionalization at positions ortho to a directing group. Halogens can act as directing groups. | Functionalized this compound derivatives. |
| Halogen Dance | Base-catalyzed migration of a halogen atom to a more thermodynamically stable position. | Isomeric trihalogenated benzenes. |
| Reductive Dehalogenation | Selective removal of halogen atoms based on C-X bond strength (I > Br > Cl). | 1-Bromo-2,5-dichlorobenzene, dichlorobenzenes, etc. |
Mechanistic Investigations of Halogen Selectivity in Complex Systems
The selective functionalization of polyhalogenated aromatic compounds is a significant challenge in synthetic chemistry. The presence of multiple, yet distinct, halogen atoms in a molecule like this compound provides a platform to study the factors that govern selectivity in various chemical transformations.
In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the site of reaction is determined by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds. rsc.org As with reductive dehalogenation, the reactivity generally follows the trend C-I > C-Br > C-Cl. Therefore, in a cross-coupling reaction involving this compound, the initial coupling would be expected to occur at the C-I bond. Subsequent couplings at the C-Br and C-Cl bonds would require more forcing conditions.
Computational studies and mechanistic experiments on related systems have provided valuable insights into the factors controlling this selectivity. rsc.org These include the bond dissociation energies of the C-X bonds, the steric environment around the halogen, and the electronic properties of the aromatic ring. In the case of this compound, the electronic effects of the two chlorine atoms and the bromine atom would influence the reactivity of the C-I bond.
The study of such complex systems is crucial for the development of new synthetic methodologies that allow for the precise and predictable functionalization of polyhalogenated aromatic compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Precursor for Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles
The distinct reactivity of the three halogen substituents on 1-bromo-2,5-dichloro-3-iodobenzene makes it an exemplary precursor for the programmed synthesis of elaborate polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic compounds. The carbon-iodine bond is the most susceptible to cleavage in palladium-catalyzed reactions, followed by the carbon-bromine bond, and finally the more robust carbon-chlorine bond. This reactivity gradient allows for a stepwise and site-selective approach to building molecular complexity.
Chemists can initiate a sequence of cross-coupling reactions, such as Suzuki or Sonogashira couplings, starting at the most reactive iodo-substituted position. Subsequent reactions can then be directed to the bromo- and chloro-substituted positions. This controlled, iterative strategy enables the precise assembly of complex, multi-ring systems that are otherwise difficult to access. This method is instrumental in creating tailored molecular frameworks with specific photophysical and electronic properties.
Building Block for Functional Organic Materials
The application of this compound is prominent in materials science, where it functions as a foundational component for a range of functional organic materials. Its capacity to undergo multiple, selective cross-coupling reactions makes it a valuable building block for the core structures of materials designed for electronic and optical applications. lookchem.com
In the field of organic electronics, this compound is a key starting material for the synthesis of novel organic semiconductors. lookchem.com The ability to introduce different aromatic and heteroaromatic units in a controlled manner allows for the fine-tuning of the material's electronic properties. lookchem.com This includes modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge transport and light-emitting characteristics in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid, planar structures that can be synthesized from this precursor promote efficient intermolecular π-π stacking, a critical factor for high charge mobility in organic semiconductor thin films.
The structural framework provided by derivatives of this compound is also advantageous for creating liquid crystalline materials. By attaching mesogenic (liquid crystal-forming) groups, such as long alkyl chains, to the core aromatic structure, molecules that exhibit liquid crystalline phases can be designed. The rigid and anisotropic nature of the substituted benzene (B151609) core is fundamental for establishing the long-range orientational order characteristic of liquid crystals. beilstein-journals.org The ability to introduce various substituents at defined positions allows for the precise control of molecular shape and intermolecular forces, thereby influencing the type of liquid crystalline phase (e.g., nematic, smectic) and its thermal stability range.
This compound also functions as a monomer or a cross-linking agent in the synthesis of advanced polymer architectures. Its multiple reactive sites can be engaged in polymerization reactions like Suzuki or Yamamoto polycondensation to produce highly conjugated polymers. These polymers are of significant interest for applications in organic photovoltaics, sensors, and electronics. The well-defined stereochemistry of the monomer unit can impart a high degree of structural regularity to the polymer, which in turn governs its macroscopic properties. Furthermore, the remaining halogen atoms can serve as handles for post-polymerization modifications, enabling further tuning of the polymer's characteristics.
Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds
The distinct substitution pattern of this compound renders it a valuable intermediate in the creation of complex molecules with potential pharmacological applications. lookchem.com The capacity for selective functionalization at the 1, 2, 3, and 5 positions of the benzene ring enables the construction of highly decorated aromatic scaffolds. These scaffolds can form the core of new drug candidates, where the precise three-dimensional arrangement of substituents is often paramount for biological activity. Medicinal chemists can leverage this building block to systematically investigate structure-activity relationships by generating libraries of analogues with varied substitution patterns.
Precursors for Advanced Ligands in Homogeneous and Heterogeneous Catalysis
In the domain of catalysis, this compound can be utilized as a precursor for designing sophisticated ligands for both homogeneous and heterogeneous catalytic systems. Through reactions at the halogenated positions with organometallic reagents or other ligand fragments, multidentate ligands with precisely defined geometries can be assembled. These ligands can then be complexed with a metal center to create a catalyst. The electronic and steric properties of the ligand, which are decisive for the catalyst's activity and selectivity, can be modulated by the careful selection of substituents introduced onto the benzene ring. For instance, the introduction of phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties can lead to ligands suitable for a wide array of cross-coupling and other catalytic transformations. The ability to form rigid and sterically hindered ligand frameworks is especially beneficial for achieving high levels of stereocontrol in asymmetric catalysis.
Advanced Analytical Methodologies for Research and Process Monitoring
Development of Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Assessment and Isomeric Analysis
Chromatographic techniques are indispensable for the separation and quantification of 1-Bromo-2,5-dichloro-3-iodobenzene from starting materials, byproducts, and positional isomers. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analytes and the specific requirements of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like halogenated benzenes. nih.gov It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For multi-halogenated compounds, GC-MS provides not only retention time data for quantification but also mass spectra that reveal the isotopic patterns characteristic of bromine and chlorine, aiding in structural confirmation. nih.gov
The synthesis of related compounds like 1-bromo-3-chloro-5-iodobenzene (B84608) often results in impurities that can be identified using methods such as GC-MS. medium.com In the analysis of polychlorinated biphenyls (PCBs), which are structurally related to the target compound, GC-MS is a standard confirmatory method. cromlab-instruments.es A low-polarity silarylene phase column, similar to a 5% diphenyl/95% dimethylpolysiloxane phase, has demonstrated excellent performance for resolving such halogenated aromatic compounds. cromlab-instruments.es For enhanced selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed to minimize background interference and improve detection limits for polychlorinated and polybrominated compounds. nih.govthermofisher.com
A typical GC-MS method for a polysubstituted halobenzene would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure the separation of closely eluting isomers.
Table 1: Illustrative GC-MS Parameters for Analysis of Halogenated Benzenes
| Parameter | Example Value/Condition | Purpose |
|---|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5SilMS). cromlab-instruments.es | Provides good resolution for a wide range of semi-volatile halogenated aromatic compounds. |
| Injector | Splitless mode, 250 °C | Ensures quantitative transfer of trace analytes to the column. |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) | Inert mobile phase for carrying analytes through the column. |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | Optimized temperature gradient to separate compounds with different boiling points and polarities. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | m/z 50-400 | Covers the expected mass range of the target compound and its fragments. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile. For the separation of positional isomers of halogenated benzenes, which often have very similar physical properties, reverse-phase HPLC is a common choice. rsc.org
The separation of dichlorobenzene isomers has been successfully achieved using C8 and C18 columns with a mobile phase of acetonitrile (B52724) and water. rsc.org More specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer enhanced selectivity for aromatic and positional isomers through unique π-π and dipole-dipole interactions. welch-us.com The separation of various halogenated benzenes has been systematically studied, revealing that retention is influenced by the type and position of the halogen substituents. rsc.orgrsc.org For instance, studies on C70-fullerene columns have shown that the strength of halogen-π interactions increases in the order F < Cl < Br < I, which can be exploited for selective separations. rsc.org
A diode array detector (DAD) or a UV-Vis detector is typically used, allowing for the quantification of analytes at specific wavelengths. wur.nl
Table 2: Representative HPLC Conditions for Isomeric Analysis of Halogenated Aromatics
| Parameter | Example Value/Condition | Purpose |
|---|---|---|
| Column | Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). welch-us.com | Offers alternative selectivity to standard C18 columns, enhancing resolution of aromatic positional isomers. |
| Mobile Phase | Gradient elution with Acetonitrile and Water | Allows for the separation of compounds with a range of polarities in a single run. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector (e.g., at 220 nm and 254 nm) | Enables peak purity assessment and quantification at the absorbance maximum of the analytes. |
Real-Time Spectroscopic Monitoring Techniques for Reaction Progress and Intermediate Detection
The synthesis of a complex molecule like this compound can involve multiple steps and the formation of transient intermediates. google.comrsc.org Real-time, in-situ monitoring of chemical reactions provides critical data on reaction kinetics, mechanisms, and the formation of byproducts, facilitating process optimization and ensuring safety.
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools for real-time monitoring. amazonaws.com These techniques probe the vibrational modes of molecules, providing a "fingerprint" that is specific to the chemical structure. By inserting a probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling.
In a synthetic sequence, FT-IR or Raman spectroscopy can track the disappearance of reactant peaks and the appearance of product peaks. For example, in a reaction involving the conversion of a functional group, such as the hydrolysis of acetic anhydride (B1165640) to acetic acid, the distinct spectral signatures of the carbonyl groups in the anhydride and the resulting carboxylic acid can be monitored over time to determine reaction completion. youtube.com Similarly, these techniques can be applied to monitor halogenation, nitration, or deamination steps common in the synthesis of complex aromatic compounds.
Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. It has been used for in-situ monitoring of mechanochemical reactions, such as the formation of cocrystals or halogenation of azobenzenes, by observing changes in the spectra through a translucent reaction jar. beilstein-journals.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for real-time process monitoring due to instrumentation costs and complexity, specialized benchtop and flow NMR systems are emerging for in-situ reaction analysis. NMR provides unparalleled structural detail, allowing for the unambiguous identification and quantification of reactants, intermediates, and products directly in the reaction mixture. This can be invaluable for understanding complex reaction mechanisms and identifying unexpected intermediates that might not be observable by other techniques.
Conclusion and Future Research Directions
Synthesis and Reactivity Paradigms of 1-Bromo-2,5-dichloro-3-iodobenzene
The synthesis of this compound, a polyhalogenated aromatic compound, presents a notable challenge in organic chemistry, primarily accomplished through multi-step synthetic routes. google.comchemicalbook.com A common strategy involves the sequential halogenation of an aniline (B41778) derivative, leveraging the directing effects of substituents to achieve the desired substitution pattern. google.commedium.com The process often begins with the protection of the amine group in aniline, for instance, through acetylation to form acetanilide. medium.com This is followed by a series of electrophilic aromatic substitution reactions to introduce the halogen atoms. google.commedium.com The order of these halogenation steps is critical due to the deactivating nature of halogen substituents.
The reactivity of this compound is largely dictated by the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is the most labile, followed by the carbon-bromine bond, and finally the carbon-chlorine bonds. This hierarchy allows for selective transformations, particularly in palladium-catalyzed cross-coupling reactions. This differential reactivity makes it a valuable building block in the synthesis of more complex molecules.
A key step in many synthetic pathways is the deamination of a halogenated aniline precursor, such as 4-bromo-2-chloro-6-iodoaniline (B12088954). acs.orggoogle.com Traditional methods often utilize a diazonium salt intermediate, which can then be reductively removed. acs.org More contemporary methods have explored the use of alkyl nitrites in N,N-dimethylformamide (DMF) to effect this transformation under milder conditions. acs.orggoogle.com
Unresolved Challenges and Emerging Opportunities in Mixed Polyhalogenated Benzene (B151609) Chemistry
The chemistry of mixed polyhalogenated benzenes, such as this compound, is a field with both persistent challenges and significant opportunities. A primary challenge lies in achieving regioselective synthesis. The presence of multiple, deactivating halogen substituents on the benzene ring makes controlled, sequential introduction of different halogens a complex task. Overcoming the deactivating effects of existing halogens to facilitate further substitution requires carefully optimized reaction conditions.
Another challenge is the potential for catalyst deactivation in cross-coupling reactions, which are central to the functionalization of these compounds. The stability of the benzene ring itself also presents a hurdle for certain transformations, such as complete oxidation. mdpi.comnih.gov
However, these challenges are paralleled by emerging opportunities. The unique electronic and steric properties of mixed polyhalogenated benzenes make them valuable scaffolds in medicinal chemistry and materials science. The ability to selectively functionalize different C-X bonds opens avenues for creating complex molecular architectures.
Furthermore, there is growing interest in understanding the intramolecular and intermolecular interactions between halogen atoms in these systems. nih.gov These interactions can influence the conformation and solid-state packing of molecules, which is relevant for the design of new materials. The development of new catalytic systems that are more robust and selective for the activation of specific C-X bonds in polyhalogenated systems is a significant area of future research. researchgate.net
Prognosis for Future Academic Research on Complex Halogenated Aromatic Systems
Future academic research on complex halogenated aromatic systems is poised to expand in several key directions. A major focus will continue to be the development of more efficient and selective synthetic methodologies. This includes the design of novel catalysts for regioselective halogenation and for the selective functionalization of specific carbon-halogen bonds in polyhalogenated compounds. researchgate.net The use of flow chemistry is also likely to become more prevalent, offering advantages in terms of safety and scalability for these often energetic reactions. acs.org
There is also a growing need to understand the environmental fate and potential toxicity of these compounds. researchgate.netnih.govnih.gov Research into the biodegradation and bioremediation of polyhalogenated aromatics will be crucial for addressing their environmental impact. nih.gov This includes identifying and engineering enzymes and microorganisms capable of dehalogenating these persistent organic pollutants.
Finally, the unique properties of complex halogenated aromatics will continue to be exploited in the development of new functional materials and pharmaceuticals. nih.govmdpi.com Their application in areas such as organic electronics, flame retardants, and as intermediates in drug synthesis will drive further investigation into their fundamental chemistry and reactivity. The interplay between experimental synthesis and computational modeling will be instrumental in predicting the properties and reactivity of new complex halogenated aromatic systems. nih.gov
Q & A
Q. Example Reaction Conditions :
| Halogen | Reagent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Iodine | ICl | AlCl₃ | 0–5°C | 70% |
| Bromine | Br₂ | FeCl₃ | 25°C | 85% |
| Chlorine | Cl₂ | AlCl₃ | 40°C | 90% |
How does the halogen substitution pattern influence reactivity in cross-coupling reactions?
Basic Research Question
The steric and electronic effects of halogens dictate reactivity:
- Iodine : High polarizability enhances oxidative addition in Suzuki couplings but may cause steric hindrance.
- Chlorine/Bromine : Electron-withdrawing effects deactivate the ring, slowing nucleophilic substitution but stabilizing intermediates.
- Ortho-directing effects : Chlorine at position 5 directs incoming groups to meta positions, complicating regioselectivity .
Methodological Tip : Use DFT calculations to predict reactive sites and validate with kinetic studies (e.g., monitoring reaction progress via HPLC).
What analytical techniques confirm the structure of this compound?
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting).
- X-ray Crystallography : Tools like SHELXL refine crystal structures, resolving disorder in heavy atoms (e.g., iodine). ORTEP-3 visualizes thermal ellipsoids for bond-length accuracy .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., C₆H₂BrCl₂I⁺ at m/z 335.34) .
How can computational methods predict regioselectivity in halogenation?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. For example, iodine substitution at position 3 lowers electron density at position 2, favoring chlorine addition .
- AI Synthesis Planning : Tools like Reaxys or Pistachio analyze reaction databases to propose feasible pathways (e.g., prioritizing low-energy intermediates) .
Validation : Compare predicted vs. experimental yields using kinetic isotope effect (KIE) studies.
What strategies resolve contradictions in reported biological activities of similar compounds?
Advanced Research Question
Discrepancies in bioactivity data (e.g., IC₅₀ values) arise from structural variations. Solutions include:
Q. Table 1: Comparative Bioactivity of Halogenated Benzene Derivatives
| Compound | Substitution Pattern | IC₅₀ (µM) | Target |
|---|---|---|---|
| A | 1-Br,2-Cl,5-I,3-F | 20.0 | CYP450 |
| B | 1-Br,2,5-Cl,3-I | 35.2 | E. coli |
| C | 1-I,2-Br,5-Cl,3-F | 15.8 | MCF-7 |
How do crystallographic tools enhance structural determination accuracy?
Advanced Research Question
- SHELXL Refinement : Handles twinning and high-resolution data (e.g., resolving Br/I overlaps via difference Fourier maps).
- ORTEP-3 GUI : Visualizes anisotropic displacement parameters to assess thermal motion, critical for heavy atoms .
- Validation : Use checkCIF/PLATON to flag outliers (e.g., bond angles >5° from ideal).
What mechanistic insights explain enzyme inhibition by this compound?
Advanced Research Question
- CYP450 Inhibition : Halogens act as hydrogen bond acceptors, blocking substrate access. Validate via:
- Mutagenesis : Replace key residues (e.g., Phe120 in CYP450) to confirm interaction sites.
How does solvent choice impact stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
